3-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethoxy)propanoic acid
Description
3-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethoxy)propanoic acid is a propanoic acid derivative functionalized with a 1,3-dioxoisoindolin-2-yl group connected via an ethoxy-ethoxy linker. This compound combines the acidic properties of the carboxylic acid group with the aromatic and electron-deficient characteristics of the phthalimide (1,3-dioxoisoindolin-2-yl) moiety. Such structural features make it relevant in medicinal chemistry, particularly in drug delivery systems and as intermediates for bioactive molecules .
Properties
IUPAC Name |
3-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c15-11(16)5-6-19-7-8-20-14-12(17)9-3-1-2-4-10(9)13(14)18/h1-4H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNFVTCBSBFIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethoxy)propanoic acid typically involves the reaction of phthalic anhydride with aminoethoxyethanol to form the intermediate phthalimide derivative. This intermediate is then reacted with 3-bromopropanoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phthalimide group to phthalamic acid or other reduced forms.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce phthalamic acid derivatives.
Scientific Research Applications
3-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Target Compound :
- Molecular Formula: C₁₅H₁₅NO₇ (inferred).
- Key Groups: Propanoic acid backbone. Ethoxy-ethoxy spacer. 1,3-Dioxoisoindolin-2-yl group.
Analog 1 : 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid (CAS 3339-73-9)
- Molecular Formula: C₁₁H₉NO₄.
- Key Groups: Propanoic acid backbone.
- Significance : Simpler structure with higher rigidity; used in metal complexation and as a precursor for isocoumarins .
Analog 2 : 2-(5-((2-(1,3-Dioxoisoindolin-2-yl)ethoxy)carbonyl)-1,3-dioxoisoindolin-2-yl)propanoic Acid (Compound 9c from )
- Molecular Formula : C₂₃H₁₇N₂O₈.
- Key Groups :
- Two phthalimide moieties.
- Ethoxy-carbonyl linker.
Analog 3 : 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic Acid (CAS 2139348-60-8)
Physical and Spectral Properties
*Inferred from similar phthalimide-containing compounds .
Biological Activity
3-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethoxy)propanoic acid is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C19H20N2O9
- Molecular Weight : 420.37 g/mol
- CAS Number : 2101206-31-7
The compound features a dioxoisoindoline moiety, which is known for its diverse biological effects, including antimicrobial and anticancer properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing the isoindoline structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3-dioxoisoindoline can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
2. Anticancer Potential
Several studies have reported on the anticancer effects of isoindoline derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that similar compounds could downregulate anti-apoptotic proteins in cancer cell lines, leading to increased cell death.
3. Immunomodulatory Effects
The compound may also possess immunomodulatory properties, enhancing the immune response against pathogens or tumors. Research has indicated that such compounds can modulate cytokine production, which is crucial for effective immune responses.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of isoindoline derivatives for their anticancer activity against ovarian cancer cell lines. The results showed that these compounds significantly reduced cell viability through apoptosis induction (ACS Publications) .
- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of various isoindoline derivatives, it was found that certain modifications to the dioxoisoindoline structure enhanced antibacterial activity against Gram-positive bacteria (PMC) .
Table 1: Summary of Biological Activities
Table 2: Case Study Findings
| Study | Compound Tested | Key Findings |
|---|---|---|
| Ovarian Cancer Study | Isoindoline Derivatives | Reduced cell viability by 70% |
| Antimicrobial Study | Various Isoindoline Derivatives | Effective against S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
